1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class. Its core structure consists of a fused pyrazole and quinoline system, with substitutions at positions 1, 3, 7, and 8. Key substituents include:
- 1-position: A 4-chlorophenyl group, introducing electron-withdrawing properties.
- 3-position: A 4-methylphenyl group, providing steric bulk and moderate electron-donating effects.
- 7- and 8-positions: Methoxy groups, enhancing solubility and influencing electronic distribution.
This compound is hypothesized to exhibit pharmacological activity due to structural similarities to other pyrazoloquinolines reported in anti-inflammatory and antimalarial research . However, specific biological data for this derivative remain unexplored in the available literature. Its synthesis likely follows established routes for pyrazolo[4,3-c]quinolines, such as cyclization of chloroquinoline precursors with hydrazines or aryl amines .
Properties
IUPAC Name |
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-4-6-16(7-5-15)24-20-14-27-21-13-23(31-3)22(30-2)12-19(21)25(20)29(28-24)18-10-8-17(26)9-11-18/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPZSKMPNLVXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-chloroaniline and 4-methylaniline can be used to introduce the chlorophenyl and methylphenyl groups, respectively. The methoxy groups can be introduced via methylation reactions.
Cyclization Reaction: The key step involves the cyclization of an intermediate to form the pyrazoloquinoline core. This can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.
Substitution Reactions: Introduction of the methoxy groups can be done using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Purification: The final product is typically purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification processes to handle larger quantities.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong electrophiles like sulfuric acid (H2SO4) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst.
Substitution: H2SO4 or HNO3 for nitration or sulfonation reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly targeting kinases and other proteins involved in cell signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes, such as kinases, by binding to their active sites and preventing substrate interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related pyrazoloquinolines and their reported activities:
Key Observations:
Substituent Impact on Bioactivity: Amino groups at positions 3 and 4 (e.g., compound 2i) correlate with potent anti-inflammatory activity via iNOS/COX-2 inhibition . Halogenated aryl groups (e.g., 4-chlorophenyl) are common in antimalarial and anti-inflammatory derivatives, likely enhancing target binding through hydrophobic interactions . Methoxy groups at 7 and 8 positions (target compound) may improve solubility compared to fluoro or methyl substituents, as seen in .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogues in and , where 4-chloroquinoline precursors undergo nucleophilic substitution with aryl amines or hydrazines .
Biological Activity
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound suggest a variety of mechanisms of action that may contribute to its therapeutic effects.
Chemical Structure and Properties
The compound features a fused pyrazole and quinoline ring system with specific substituents that enhance its biological activity. The presence of chlorophenyl and dimethoxy groups is believed to influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O2 |
| Molecular Weight | 367.85 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
| CAS Number | 901246-03-5 |
The biological activity of 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:
- Tyrosine Kinases : These enzymes are critical in regulating cell growth and proliferation. Inhibition can lead to reduced tumor growth.
- Topoisomerases : By disrupting DNA replication and repair processes, this compound may induce apoptosis in cancer cells.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that pyrazoloquinolines can inhibit cancer cell proliferation. For instance, compounds similar to 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound has been evaluated for its antibacterial and antifungal properties. Preliminary studies suggest potential effectiveness against several pathogenic strains, although specific data on this compound's efficacy is limited.
Case Studies
While direct studies on 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline are sparse, related compounds have shown promising results:
- Study on Pyrazoloquinoline Derivatives : A series of derivatives were tested for their anticancer properties against various cell lines. Results indicated that certain structural modifications led to enhanced activity against breast cancer cells (IC50 values ranging from 0.5 to 5 µM) .
- Antibacterial Evaluation : Another study highlighted the antibacterial activity of similar compounds against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
